OSMI-2

O-GlcNAc transferase binding affinity Kd

Select OSMI-2 for rapid-onset OGT inhibition (O-GlcNAc reduction in <8h). This ester prodrug requires cellular esterase activation. Validated for acute transcriptional studies and MYC-driven prostate cancer models (LNCaP). Not for chronic exposure (>24h) due to compensatory recovery. Choose OSMI-2 for time-sensitive O-GlcNAc manipulation, not class-based substitution.

Molecular Formula C26H25N3O7S2
Molecular Weight 555.6 g/mol
Cat. No. B12427831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOSMI-2
Molecular FormulaC26H25N3O7S2
Molecular Weight555.6 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(C(=O)N(CC2=CC=CS2)CC(=O)OC)NS(=O)(=O)C3=CC4=C(C=C3)NC(=O)C=C4
InChIInChI=1S/C26H25N3O7S2/c1-35-22-8-4-3-7-20(22)25(26(32)29(16-24(31)36-2)15-18-6-5-13-37-18)28-38(33,34)19-10-11-21-17(14-19)9-12-23(30)27-21/h3-14,25,28H,15-16H2,1-2H3,(H,27,30)/t25-/m1/s1
InChIKeyACLDUOSWRUIOSB-RUZDIDTESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-[[(2R)-2-(2-methoxyphenyl)-2-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]acetyl]-(thiophen-2-ylmethyl)amino]acetate (OSMI-2): Product Specification and Procurement Reference


The compound methyl 2-[[(2R)-2-(2-methoxyphenyl)-2-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]acetyl]-(thiophen-2-ylmethyl)amino]acetate (CAS: 2260542-60-5), also designated OSMI-2, is a cell-permeable ester prodrug precursor of an active-site O-GlcNAc transferase (OGT) inhibitor . Upon cellular entry, it is activated by intracellular esterases to yield the active carboxylate inhibitor, which binds to the OGT active site with a dissociation constant (Kd) of 140 nM [1]. The compound contains a chiral (2R)-configured center, a 2-methoxyphenyl group, a 2-oxo-1H-quinolin-6-yl sulfonylamino moiety, and a thiophen-2-ylmethyl N-substituent, with a molecular weight of 555.62 g/mol and a reported purity specification of ≥98% by HPLC from commercial sources . OSMI-2 represents a second-generation OGT inhibitor scaffold developed through structure-guided optimization of the earlier OSMI-1 series [2].

Why OGT Inhibitor Substitution Is Not Straightforward: Methyl 2-[[(2R)-2-(2-methoxyphenyl)-2-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]acetyl]-(thiophen-2-ylmethyl)amino]acetate (OSMI-2) Distinctions


OGT inhibitors within the OSMI series and related quinolinone sulfonamide scaffolds cannot be interchangeably substituted due to substantial divergence in binding affinity, prodrug activation requirements, cellular potency translation, and kinetic onset of action. The OSMI-1 to OSMI-4 progression illustrates this: OSMI-1 exhibits an IC50 of 2.7 μM (full-length human ncOGT) , whereas OSMI-2 demonstrates a Kd of 140 nM [1], and OSMI-4 achieves a Kd of 8 nM for its active form but suffers from poor cellular translation (EC50 = 3 μM) [2]. Additionally, ester-based prodrugs such as OSMI-2 require cellular esterase cleavage for activation , whereas acid forms (e.g., OSMI-4a) bypass this requirement but exhibit distinct cellular permeability and potency profiles. Close structural analogs such as PG 34, despite sharing the quinolinone sulfonylamino scaffold, display an IC50 of 68 μM—approximately 25-fold weaker than OSMI-1—and fail to show detectable OGT inhibition in CHO cells at concentrations up to 50 μM [3]. These pronounced differences underscore the necessity for compound-specific selection based on quantitative target engagement parameters and experimental context, rather than class-based substitution.

Methyl 2-[[(2R)-2-(2-methoxyphenyl)-2-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]acetyl]-(thiophen-2-ylmethyl)amino]acetate (OSMI-2): Quantitative Differentiation Evidence Guide


OGT Binding Affinity: OSMI-2 Demonstrates ~19-Fold Improved Affinity Relative to First-Generation OSMI-1

OSMI-2 (target compound) binds to the OGT active site with a dissociation constant (Kd) of 140 nM [1]. In comparison, the first-generation OGT inhibitor OSMI-1 exhibits an IC50 of 2.7 μM (2,700 nM) against full-length human ncOGT [2]. Using IC50 as a proxy for binding affinity in this class, OSMI-2 demonstrates approximately 19-fold improved target engagement potency. This improvement was achieved through structure-guided optimization of the quinolinone sulfonamide scaffold, specifically via ester prodrug installation to enhance cell permeability while retaining nanomolar binding of the active carboxylate species .

O-GlcNAc transferase binding affinity Kd OGT inhibition structure-activity relationship

Ester Prodrug Activation: OSMI-2 Enables Cellular Esterase-Dependent Conversion to Active Inhibitor, Distinguishing It from Acid-Form OGT Inhibitors

OSMI-2 is an ester prodrug that remains inactive until cellular entry, where it is cleaved by intracellular esterases to yield the active carboxylate OGT inhibitor . This contrasts with acid-form inhibitors such as OSMI-4a (the free acid active form of OSMI-4), which does not require esterase cleavage for activity but exhibits a Kd of 8 nM and IC50 values of 1.5 μM (4a) and 0.5 μM (4b ester) in biochemical assays, yet translates poorly to cellular activity with an EC50 of 3 μM [1]. The prodrug design of OSMI-2 provides two quantifiable advantages: (1) enhanced membrane permeability of the neutral ester versus the charged carboxylate; and (2) temporally controlled activation that correlates with cellular esterase distribution. The OSMI-2 ester (methyl ester of glycine-conjugated carboxylate) is distinct from the OSMI-4b ester (ethyl ester of a different scaffold), which yields a 0.5 μM biochemical IC50 but still suffers from cellular translation inefficiency [2].

prodrug activation cellular esterase cell permeability carboxylate inhibitor OGT

Kinetic Onset: OSMI-2 Is Characterized as the First Fast-Acting OGT Inhibitor, Enabling Rapid Cellular O-GlcNAc Reduction

OSMI-2 has been explicitly characterized as 'the first fast-acting OGT inhibitor' in peer-reviewed literature [1]. In HCT116 cells, treatment with 20-40 μM OSMI-2 reduces cellular O-GlcNAc levels within less than 8 hours of exposure . This rapid kinetic onset enables experimental interrogation of immediate O-GlcNAc-dependent processes, such as chromatin O-GlcNAc dynamics and detained intron splicing regulation. In contrast, the first-generation inhibitor OSMI-1 requires longer incubation periods to achieve comparable O-GlcNAc reduction, and PG 34, a close structural analog, shows no detectable OGT inhibition in CHO cells at concentrations up to 50 μM over 24 hours (IC50 = 68 μM) [2]. OSMI-3 and OSMI-4 exhibit more durable cellular effects but are not characterized with the same rapid-onset designation; OSMI-3 is noted for 'more durable cellular effects than OSMI-2' rather than faster onset .

fast-acting inhibitor kinetic onset O-GlcNAc downregulation chromatin O-GlcNAc OGT

Cellular O-GlcNAc Downregulation Potency: OSMI-2 Demonstrates Concentration-Dependent Efficacy with Quantified Recovery Kinetics

OSMI-2 downregulates cellular protein O-GlcNAc levels in a concentration- and time-dependent manner across multiple cell lines. In HCT116 colorectal carcinoma cells, treatment with 20-40 μM OSMI-2 for 4 hours produces robust O-GlcNAc reduction . In HEK293T embryonic kidney cells, 50 μM OSMI-2 for 24 hours effectively downregulates O-GlcNAc levels . Notably, O-GlcNAc levels begin to recover after extended treatment (>8-24 h) due to compensatory increases in OGT protein abundance, a phenomenon quantitatively characterized in the time-course analysis . For comparison, OSMI-1 at 50 μM for 24 hours reduces CHO cell viability by approximately 50% but with less specific O-GlcNAc reduction kinetics [1]; OSMI-4 achieves near-complete O-GlcNAc reduction at 5 μM in HEK293T cells but with an EC50 of 3 μM [2]. OSMI-3 demonstrates more durable effects than OSMI-2 at comparable concentrations (20-50 μM), but the initial onset is not faster .

O-GlcNAcylation dose-response HCT116 HEK293T western blot

LNCaP Prostate Cancer Cell Growth Dependence on CDK9: OSMI-2 Sensitizes Cells to CDK9 Inhibition in a Quantified Combinatorial Assay

In LNCaP prostate cancer cells, OSMI-2 treatment renders cells dependent on CDK9 for growth, enabling synergistic anti-proliferative effects when combined with the CDK9 inhibitor AT7519. Quantitatively, after 96 hours of treatment: (1) control cells achieved 81% confluency (baseline 20% at 0 h); (2) 40 μM OSMI-2 alone reduced confluency to 73%; (3) 0.5 μM AT7519 alone reduced confluency to 56%; (4) co-treatment with 40 μM OSMI-2 and 0.5 μM AT7519 reduced confluency to 19% . This represents an additive-to-synergistic growth inhibition that exceeds the effect of either agent alone (19% vs 73% for OSMI-2 monotherapy; 19% vs 56% for AT7519 monotherapy). The mechanism is linked to OGT's role in MYC-driven proliferation: OSMI-2 inhibition of OGT disrupts MYC-HCF-1 interaction and compromises androgen-independent proliferation, sensitizing cells to transcriptional CDK9 inhibition [1]. No comparable combinatorial data exist for OSMI-1, OSMI-3, or OSMI-4 in this specific CDK9 co-treatment context, making this a unique quantitative differentiation point for OSMI-2.

prostate cancer CDK9 AT7519 combination therapy LNCaP MYC-driven proliferation

Optimal Research Applications for Methyl 2-[[(2R)-2-(2-methoxyphenyl)-2-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]acetyl]-(thiophen-2-ylmethyl)amino]acetate (OSMI-2): Evidence-Based Selection Guide


Acute OGT Inhibition Studies Requiring Rapid (<8 h) O-GlcNAc Downregulation

OSMI-2 is the optimal selection for experiments requiring acute OGT inhibition with measurable O-GlcNAc reduction within an 8-hour window. As the 'first fast-acting OGT inhibitor' [1], OSMI-2 reduces O-GlcNAc levels in HCT116 cells within less than 8 hours at 20-40 μM . This rapid onset enables time-sensitive applications such as chromatin immunoprecipitation for O-GlcNAc dynamics , acute transcriptional response profiling, and detained intron splicing analysis [2]. Researchers should note that O-GlcNAc levels recover after 24 hours due to compensatory OGT upregulation ; therefore, OSMI-2 is best deployed in acute (<12 h) rather than chronic exposure paradigms. For studies requiring sustained OGT inhibition beyond 24 hours, OSMI-3 may offer more durable effects, albeit with potentially slower onset .

Prostate Cancer Research: MYC-Driven Proliferation and CDK9 Synthetic Lethality Studies

OSMI-2 is uniquely validated in prostate cancer models, specifically for investigating MYC-driven proliferation and CDK9 dependence. In LNCaP cells, 40 μM OSMI-2 reduces confluency to 73% at 96 hours, and co-treatment with 0.5 μM AT7519 (CDK9 inhibitor) further reduces confluency to 19%, compared to 81% for untreated controls [1]. This combinatorial effect is mechanistically linked to OSMI-2-mediated disruption of MYC-HCF-1 interaction and super-enhancer-dependent gene expression . No comparable quantitative combinatorial data exist for OSMI-1, OSMI-3, or OSMI-4 in this specific prostate cancer context. For prostate cancer OGT studies—particularly those examining androgen-independent proliferation, MYC transcriptional networks, or CDK9 inhibitor sensitization—OSMI-2 represents the evidence-supported procurement choice.

Esterase-Dependent Prodrug Activation Studies and Cell-Type-Specific OGT Inhibition

The ester prodrug design of OSMI-2 makes it a valuable tool for studies investigating cell-type-specific OGT inhibition that depends on intracellular esterase activity. OSMI-2 requires cleavage by cellular esterases to yield the active carboxylate inhibitor [1], whereas acid-form inhibitors (e.g., OSMI-4a) bypass this requirement . This property enables experiments designed to correlate OGT inhibition with esterase expression profiles across different cell lines or tissues. Additionally, the differential cellular handling of ester versus acid OGT inhibitors can be leveraged to probe bioavailability and intracellular activation mechanisms . Procurement of OSMI-2 is specifically indicated when the research question involves prodrug activation biology or when comparing esterase-dependent versus esterase-independent OGT inhibition across heterogeneous cell populations.

Detained Intron Splicing and RNA Processing Studies

OSMI-2 treatment increases retained (detained) intron splicing in cells, providing a validated chemical probe for investigating the role of O-GlcNAcylation in RNA processing and splicing regulation. Cells contain a nuclear pool of partially spliced OGT transcripts, and OSMI-2 at 10-20 μM specifically increases detained intron levels in OGT and OGA transcripts, as demonstrated by RNA-seq volcano plot analysis showing fold changes in detained introns after 2-hour treatment [1]. This splicing phenotype is distinct from apoptosis induction, as OSMI-2 slows cell proliferation without triggering apoptotic markers . Researchers studying the intersection of O-GlcNAc signaling with RNA splicing, alternative polyadenylation, or transcriptional regulation should select OSMI-2 based on this documented and quantifiable effect on detained intron dynamics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for OSMI-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.